molecular formula C13H23NO4Si B6236846 2-[(tert-butoxy)carbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid CAS No. 1822578-58-4

2-[(tert-butoxy)carbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B6236846
CAS No.: 1822578-58-4
M. Wt: 285.4
InChI Key:
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Description

2-[(tert-butoxy)carbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic framework, which includes a silicon atom, making it a member of the silaspiro compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclic precursor that already contains the silicon atom. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol or siloxane derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(tert-butoxy)carbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the Boc group serves as a protecting group, preventing unwanted reactions at the amine site. In biological systems, the compound’s spirocyclic structure may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid
  • 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid

Uniqueness

The presence of the silicon atom in 2-[(tert-butoxy)carbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid distinguishes it from other similar compounds. This silicon atom can impart unique chemical and physical properties, making the compound valuable in specific applications where these properties are advantageous.

Properties

CAS No.

1822578-58-4

Molecular Formula

C13H23NO4Si

Molecular Weight

285.4

Purity

95

Origin of Product

United States

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